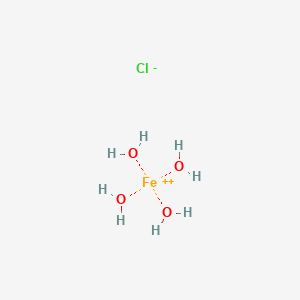

Tetraaqua-Iron(II) chloride

Description

Historical Context and Evolution of Iron(II) Aqua Complex Research

The investigation of iron compounds has a long history, but the systematic study of coordination compounds, including iron(II) aqua complexes, began in the late 19th and early 20th centuries. libretexts.org Alfred Werner, often called the father of coordination chemistry, laid the theoretical groundwork for understanding how metal ions bind to ligands. libretexts.orgsolubilityofthings.com His coordination theory proposed that metal ions have a primary valence (oxidation state) and a secondary valence (coordination number), which dictates the geometry of the complex. solubilityofthings.com

Early research focused on simple iron salts in water, leading to the understanding that metal ions in aqueous solutions exist as aqua complexes. wikipedia.org The study of iron(II) compounds, in particular, gained momentum with the recognition of their crucial roles in biological systems, such as in hemoglobin for oxygen transport. numberanalytics.com Over the decades, advancements in analytical techniques, such as spectrophotometry and X-ray crystallography, have allowed for a more detailed characterization of the structure and properties of iron(II) aqua complexes like tetraaqua-iron(II) chloride. cdnsciencepub.comacs.org

Significance of Iron(II) Coordination Chemistry in Aqueous Systems

The coordination chemistry of iron(II) in water is of immense importance across various scientific disciplines. In biological systems, iron(II) is a key component of many proteins and enzymes, where its ability to coordinate with different ligands and participate in redox reactions is essential for processes like oxygen transport and DNA synthesis. numberanalytics.com The stability and reactivity of these biological iron complexes are heavily influenced by their aqueous environment.

In environmental chemistry, the behavior of iron(II) aqua complexes impacts the transport and availability of iron in natural waters, which is a crucial nutrient for aquatic life. The solubility and speciation of iron(II) are governed by its coordination with water and other naturally occurring ligands.

Industrially, iron(II) chloride solutions are used in wastewater treatment as a coagulant and flocculating agent. wikipedia.orgchemimpex.com Its effectiveness in these applications depends on the coordination chemistry of the iron(II) ion in the aqueous medium, which leads to the formation of species that can remove impurities. chemimpex.com

Overview of Iron(II)-Ligand Interactions and Stability in Solution

In an aqueous solution, the iron(II) ion, Fe²⁺, is typically surrounded by six water molecules in an octahedral arrangement, forming the hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺. docbrown.info When other ligands, such as chloride ions, are present, they can replace one or more of the coordinated water molecules. In the case of this compound, two water molecules are replaced by chloride ions.

The stability of iron(II) complexes in solution is described by their stability constants (or formation constants). These constants quantify the equilibrium between the free metal ion and the complex. The stability of an iron(II) complex is influenced by several factors, including:

The nature of the ligand: Ligands that form stronger bonds with the iron(II) ion will result in more stable complexes.

The chelate effect: Polydentate ligands (ligands that can bind to the metal ion through more than one donor atom) form more stable complexes than a series of corresponding monodentate ligands.

The pH of the solution: The pH can affect the protonation state of both the ligands and the aqua ligands, thereby influencing complex formation. nih.gov

Temperature: The stability of complexes is temperature-dependent. cdnsciencepub.com

Spectrophotometric studies have been used to determine the stability constants of various Fe(II)-chloride complexes in aqueous solutions at different temperatures and chloride concentrations. cdnsciencepub.com These studies show that as temperature and/or chloride concentration increase, there is a gradual shift from octahedral to tetrahedral coordination. cdnsciencepub.com

Scope of Current Academic Research on this compound

Current research on iron(II) aqua complexes, including this compound, is diverse and multifaceted. One area of focus is the development of new catalysts. Inspired by iron-dependent enzymes in nature, scientists are designing synthetic iron complexes for environmentally friendly oxidation catalysis. chemistryviews.org

Furthermore, there is ongoing research into the fundamental thermodynamics and kinetics of iron(II) complexation in aqueous solutions. cdnsciencepub.com This includes detailed studies on the stability of complexes with various ligands and the mechanisms of ligand exchange reactions. This fundamental knowledge is crucial for a wide range of applications, from understanding biological processes to optimizing industrial applications. numberanalytics.comwikipedia.org

Properties

Molecular Formula |

ClFeH8O4+ |

|---|---|

Molecular Weight |

163.36 g/mol |

IUPAC Name |

iron(2+);chloride;tetrahydrate |

InChI |

InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |

InChI Key |

WTPDOLWWPWJHPI-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.[Cl-].[Fe+2] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies

Direct Synthesis Routes for Tetraaqua-Iron(II) Chloride Complexes

The most straightforward method for preparing hydrated iron(II) chloride, including the tetrahydrate form, involves the direct reaction of metallic iron with hydrochloric acid. wikipedia.orginstructables.comquora.comdocbrown.info This reaction produces hydrogen gas and a solution of iron(II) chloride. quora.comdocbrown.info

Reaction: Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g) quora.com

To obtain the solid this compound, the resulting solution is typically concentrated by evaporation and then cooled to induce crystallization. google.com This process is often carried out under conditions that minimize oxidation of the iron(II) ion to iron(III), which can occur in the presence of atmospheric oxygen. instructables.com Industrial processes often utilize "spent acid" or "pickle liquor" from steel treatment, which are solutions of hydrochloric acid containing dissolved iron. wikipedia.orgquora.com

A patent describes a method involving the dissolution of iron filings or sheets in a hydrochloric acid solution. The solution is then concentrated under reduced pressure at a temperature of 70-110°C and a pH of less than 1 until a specific gravity of 1.30-1.80 g/cm³ is reached and no Fe³⁺ is detectable. Subsequent cooling and stirring lead to the crystallization of sand-like ferrous chloride tetrahydrate. google.com

Ligand Substitution Pathways Leading to Tetraaqua-Iron(II) Species

In aqueous solutions, iron(II) ions exist as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. docbrown.infoscience-revision.co.uk The formation of this compound can be viewed as a ligand substitution reaction where two water ligands in the hexaaqua complex are replaced by chloride ions. This equilibrium is influenced by the concentration of chloride ions in the solution.

[Fe(H₂O)₆]²⁺(aq) + 2Cl⁻(aq) ⇌ Fe(H₂O)₄Cl₂ + 2H₂O(l)

The addition of a source of chloride ions, such as concentrated hydrochloric acid, to a solution containing hexaaquairon(II) ions can shift the equilibrium towards the formation of the less aquated chloro-complexes. science-revision.co.ukmrcolechemistry.co.uk The crystallization of the tetrahydrate, FeCl₂·4H₂O, from such solutions is a common laboratory and commercial preparation method. wikipedia.org The dihydrate form, FeCl₂(H₂O)₂, can be crystallized from concentrated hydrochloric acid. wikipedia.org

The stability and kinetics of ligand substitution are crucial. For instance, the substitution of aqua ligands in a hexaaqua iron(2+) complex by bipyridyl ligands has been studied, showing stepwise replacement. libretexts.org While not directly forming this compound, this illustrates the principles of ligand substitution in iron(II) coordination chemistry.

This compound can also be prepared by the reduction of iron(III) chloride in an aqueous environment. Various reducing agents can be employed for this purpose. A common laboratory and industrial practice involves the comproportionation reaction between iron(III) chloride and iron powder. wikipedia.orgwikipedia.org

2FeCl₃(aq) + Fe(s) → 3FeCl₂(aq)

This reaction is an efficient way to produce iron(II) chloride solutions from which the tetrahydrate can be crystallized. Other reducing agents can also be used. For example, some Schiff base ligands have been shown to reduce Fe(III) to Fe(II) during the complexation reaction, although this typically leads to the formation of a complex with the Schiff base ligand itself, not this compound. sapub.org Photochemical reduction of iron(III) ions in the presence of species like oxalate can also generate iron(II) ions. scribd.com

The nature of the solvent system plays a pivotal role in determining the composition of the coordination sphere around the iron(II) ion. The presence of co-solvents can influence the stability and formation of different solvated species. researchgate.netwikipedia.orgresearchgate.net

For example, the presence of acetonitrile in the coordination sphere of an iron complex can shift its redox potential. researchgate.net While water is the primary ligand in the formation of this compound, the use of other solvents can lead to different solvated complexes. For instance, reacting iron with hydrochloric acid in methanol produces a methanol solvate, which can then be heated to yield anhydrous FeCl₂. wikipedia.org

The second coordination sphere, which includes solvent molecules and ions that are not directly bonded to the metal center but interact through forces like hydrogen bonding, can also influence the properties of the complex. wikipedia.orgnih.gov The choice of solvent can affect crystal packing and the stability of the resulting solid-state structure. mdpi.com

Control of Stoichiometry and Isomer Formation in Synthetic Procedures

The stoichiometry of the final hydrated iron(II) chloride product (e.g., dihydrate vs. tetrahydrate) is primarily controlled by the concentration of the aqueous solution and the crystallization conditions. The tetrahydrate, FeCl₂·4H₂O, is the form most commonly crystallized from aqueous solutions under standard conditions. wikipedia.orgwhy.gr

To obtain the dihydrate, FeCl₂(H₂O)₂, crystallization from highly concentrated hydrochloric acid is necessary. wikipedia.org Anhydrous iron(II) chloride is typically prepared by dehydrating the hydrates under vacuum at elevated temperatures or through non-aqueous routes. wikipedia.orggoogle.com

For the trans-isomer of tetraaqua-dichloro-iron(II), which is the structure found in the solid state of FeCl₂·4H₂O, its formation is a result of the crystallization process from an aqueous solution of iron(II) chloride. The specific geometric arrangement is dictated by the coordination preferences of the Fe²⁺ ion and the packing forces within the crystal lattice.

| Hydrate | Formula | Preparation Conditions |

| Tetrahydrate | FeCl₂·4H₂O | Crystallization from aqueous solution. wikipedia.orgwhy.gr |

| Dihydrate | FeCl₂·2H₂O | Crystallization from concentrated HCl. wikipedia.org |

| Anhydrous | FeCl₂ | Dehydration of hydrates under vacuum. wikipedia.orggoogle.com |

Purification and Isolation Techniques for Crystalline Forms

The primary method for purifying solid compounds like this compound is recrystallization. youtube.com This technique involves dissolving the impure solid in a suitable solvent (in this case, typically water or a dilute HCl solution) at an elevated temperature to create a saturated or near-saturated solution. youtube.comscribd.com

Any insoluble impurities can be removed by hot filtration. youtube.comscribd.com As the filtrate cools, the solubility of the desired compound decreases, leading to the formation of purer crystals, while the majority of the soluble impurities remain in the mother liquor. youtube.com Slow cooling generally promotes the growth of larger, higher-purity crystals. youtube.comscribd.com

After crystallization, the crystals are isolated from the remaining solution by filtration. The isolated crystals are then washed with a small amount of a cold solvent to remove any adhering mother liquor containing impurities. youtube.com Finally, the purified crystals are dried. For hydrated salts like this compound, drying conditions must be carefully controlled to prevent the loss of waters of hydration. A patent describes drying with a centrifuge followed by vacuum baking to obtain the tetrahydrate. google.com

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of Tetraaqua-Iron(II) Chloride Complexes

In its solid state, the compound exists as iron(II) chloride tetrahydrate (FeCl₂·4H₂O), which has a crystal structure consisting of discrete trans-[Fe(H₂O)₄Cl₂] octahedral units. Spectroscopic analysis provides data that corroborates this structure and details the nature of the iron center and its coordination environment.

Infrared (IR) spectroscopy is a fundamental tool for probing the vibrational modes of molecules, including the ligands coordinated to a metal center. For this compound, IR spectra reveal characteristic bands associated with the coordinated water molecules and the iron-ligand bonds.

The vibrations of the coordinated water molecules are particularly informative. libretexts.org Compared to free water, the O-H stretching frequencies in the complex are shifted, typically to lower wavenumbers (in the 3700–3000 cm⁻¹ region), due to the coordination to the iron(II) cation which weakens the O-H bond. researchgate.net Additionally, new vibrational modes, which are absent in free water, appear for the coordinated water ligands. These include rocking, wagging, and twisting modes, which arise because the coordination restricts the rotational freedom of the water molecule. libretexts.org The H-O-H bending vibration (scissoring mode) is also observed, typically around 1600-1630 cm⁻¹. researchgate.net

The far-infrared region of the spectrum contains information about the vibrations of the Fe-O and Fe-Cl bonds, which are heavier and have lower force constants. These bands provide direct evidence of the coordination of water and chloride to the iron center.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| ν(O-H) | 3700 - 3000 | O-H stretching of coordinated water |

| δ(H-O-H) | 1630 - 1600 | H-O-H bending (scissoring) of coordinated water |

| ρr(H₂O) | 900 - 700 | Rocking mode of coordinated water |

| ν(Fe-O) | 600 - 400 | Iron-oxygen stretching |

| ν(Fe-Cl) | ~280 | Iron-chlorine stretching |

Table 1: Typical Infrared vibrational frequencies for aqua-chloro iron(II) complexes. Data compiled from multiple sources discussing coordinated water and metal-halide vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy on paramagnetic complexes like this compound presents unique challenges and opportunities. The high-spin iron(II) center (d⁶, S=2) causes large paramagnetic shifts and significant line broadening of the NMR signals of nearby nuclei. illinois.edursc.org

The ¹H NMR spectrum would not show the sharp signals typical of diamagnetic compounds. Instead, the protons of the coordinated water molecules would exhibit resonances that are shifted far outside the typical 0-10 ppm range. nih.gov These paramagnetically shifted resonances can span a very wide range, sometimes from over +100 ppm to -100 ppm or more. scispace.com The magnitude of this isotropic shift has two components: the contact (or scalar) shift, resulting from the transfer of unpaired electron spin density to the ligand nucleus, and the pseudocontact (or dipolar) shift, which arises from the magnetic anisotropy of the complex.

Although challenging to acquire, these spectra are highly sensitive to the geometric and electronic structure of the complex. rsc.org The observation of a single, broad, paramagnetically shifted resonance for the aqua ligands would be consistent with the four water molecules being chemically equivalent on the NMR timescale. The exchange of coordinated water molecules with bulk solvent water can also be studied, often using ¹⁷O NMR, providing insights into ligand exchange kinetics. bohrium.com

| Nucleus | System | Typical Chemical Shift (δ) Range (ppm) | Key Information |

| ¹H | Coordinated H₂O in high-spin Fe(II) complexes | -100 to +150 | Confirms paramagnetic nature; provides structural and electronic information. nih.govscispace.com |

| ¹⁷O | Coordinated H₂O in high-spin Fe(II) complexes | Very broad, large shifts | Used to study water exchange rates with the bulk solvent. bohrium.com |

Table 2: Representative ¹H NMR shift ranges for ligands coordinated to high-spin Fe(II) centers. Specific values are highly dependent on the exact ligand environment and temperature.

⁵⁷Fe Mössbauer spectroscopy is an exceptionally powerful technique for determining the oxidation state, spin state, and coordination environment of iron. For this compound (FeCl₂·4H₂O), the spectrum provides unambiguous confirmation of a high-spin ferrous (Fe²⁺) state. nih.govresearchgate.net

The spectrum at room temperature typically consists of a single, well-defined quadrupole doublet. nih.gov The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the iron nucleus, which is influenced by the oxidation and spin state. For FeCl₂·4H₂O, the isomer shift is approximately 1.21 mm·s⁻¹, a value characteristic of high-spin Fe(II) in an octahedral oxygen/chlorine coordination environment. nih.govresearchgate.net

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. High-spin Fe(II) (d⁶) has an asymmetric d-electron distribution, which creates a large EFG, resulting in a significant quadrupole splitting. For FeCl₂·4H₂O, the reported ΔE_Q is approximately 2.98 mm·s⁻¹. nih.govresearchgate.net

The presence of a single doublet confirms that all iron atoms in the crystal lattice are in an equivalent environment, which is consistent with the known crystal structure containing identical trans-[Fe(H₂O)₄Cl₂] units. nih.gov

| Compound | Temperature (K) | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | Inferred Iron State |

| FeCl₂·4H₂O | 298 | 1.21 | 2.98 | High-spin Fe(II) |

Table 3: Experimental Mössbauer parameters for iron(II) chloride tetrahydrate. nih.govresearchgate.net

The UV-Visible absorption spectrum of a high-spin d⁶ complex like this compound is characterized by weak d-d electronic transitions. According to crystal field theory, in an octahedral field, the five d-orbitals split into a lower-energy t₂g set and a higher-energy e_g set. For a high-spin d⁶ ion, there is a single spin-allowed transition: ⁵T₂g → ⁵E_g. dalalinstitute.comsydney.edu.au

For the closely related hexaaquairon(II) ion, [Fe(H₂O)₆]²⁺, this transition appears as a single, broad, and weak absorption band in the near-infrared (NIR) region, typically centered around 1000 nm (~10,000 cm⁻¹). dalalinstitute.com The low intensity is because the transition is Laporte-forbidden (it does not involve a change in parity, g → g).

In this compound, the replacement of two water ligands with two chloride ligands lowers the symmetry from perfect octahedral (O_h) to D₄h for the trans isomer. This change in the ligand field environment causes the ⁵E_g and ⁵T₂g levels to split further, which may result in a more complex absorption profile, although it is often observed as a single broad band with a slight shift in energy compared to the hexaaqua complex. The presence of chloride ligands, which are weaker field ligands than water, would be expected to shift the absorption to slightly lower energy (longer wavelength). More intense charge-transfer bands are typically observed in the ultraviolet region. researchgate.net

| Complex | Electronic Transition | Approximate Absorption Maximum (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Fe(H₂O)₆]²⁺ | ⁵T₂g → ⁵E_g | ~980 - 1040 | 1 - 2 |

| [Fe(H₂O)₄Cl₂] | ⁵T₂g → ⁵E_g (or split levels) | ~1000 - 1100 | ~1 - 5 |

Table 4: Typical UV-Vis-NIR absorption data for high-spin octahedral Fe(II) aqua complexes. The data for [Fe(H₂O)₄Cl₂] is an estimation based on the principles of ligand field theory and data for analogous complexes. dalalinstitute.comresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. High-spin Fe(II) is a d⁶ ion with a total electron spin S=2. As a non-Kramers ion (an ion with an even number of unpaired electrons), it is often "EPR-silent" when using standard X-band (~9.5 GHz) spectrometers. researchgate.netnih.gov This is because the zero-field splitting (ZFS) of the S=2 spin manifold is typically large, meaning the energy gaps between the spin sublevels (m_s = 0, ±1, ±2) are much larger than the microwave energy provided by a standard spectrometer.

However, transitions can be observed using high-frequency and high-field EPR (HFEPR). nih.gov The spectra are analyzed using a spin Hamiltonian that includes the zero-field splitting parameters D (axial) and E (rhombic). These parameters provide detailed information about the electronic structure and the symmetry of the ligand field around the iron ion. For high-spin Fe(II) complexes, D values can range widely, often between -20 and +20 cm⁻¹. For the closely related [Fe(H₂O)₆]²⁺ complex, HFEPR studies have determined D to be around +11 to +15 cm⁻¹, depending on the counter-ion. nih.gov

| Complex | Spin State (S) | D (cm⁻¹) | E/D | Method |

| Fe(H₂O)₆₂ | 2 | 11.2 | 0.063 | HFEPR |

| Fe(H₂O)₆₂(SO₄)₂ | 2 | 14.94 | 0.253 | HFEPR |

| Other pseudo-octahedral Fe(II) | 2 | +8 to +13 | 0.02 - 0.25 | HFEPR |

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, the selection rules are different; Raman activity requires a change in the polarizability of the molecule during a vibration. For a centrosymmetric molecule like trans-[Fe(H₂O)₄Cl₂] (D₄h symmetry), the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. This makes Raman and IR spectroscopy complementary techniques.

Symmetric stretching vibrations, such as the symmetric Fe-O and Fe-Cl stretches, are typically strong in the Raman spectrum. Studies of aqueous solutions of iron(II) chloride are particularly insightful for understanding solution speciation. In such solutions, a mixture of aqua-chloro complexes can exist, such as [Fe(H₂O)₆]²⁺, [Fe(H₂O)₅Cl]⁺, and [Fe(H₂O)₄Cl₂]. Raman spectroscopy has identified a broad band at approximately 280 cm⁻¹ in ferrous chloride solutions, which is attributed to the Fe(II)-Cl stretching vibrations of various octahedral chloro-aqua species. researchgate.netrsc.org The position and intensity of this band can provide information on the predominant species present in solution under different conditions of temperature and chloride concentration.

| Species/Vibration | Approximate Raman Shift (cm⁻¹) | Assignment |

| Fe(II)-Cl species in aqueous solution | ~280 | Symmetric Fe-Cl stretch in [FeClₓ(H₂O)₆₋ₓ]²⁻ˣ complexes |

| Fe(II)-O species in aqueous solution | ~380 - 400 | Symmetric Fe-O stretch in [Fe(H₂O)₆]²⁺ |

Table 6: Key Raman bands for iron(II) species in aqueous chloride solutions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing tetraaqua-iron(II) chloride, and how can oxidation be minimized during preparation?

- Methodology :

- Nitrogen-inert synthesis : React iron powder with hydrochloric acid under a nitrogen gas curtain to prevent Fe²⁺ → Fe³⁺ oxidation. The reaction is monitored until a greenish-gray solution forms, followed by solvent removal via controlled drying .

- Reflux method : Anhydrous FeCl₃ is refluxed with chlorobenzene for ~220 minutes, followed by washing with anhydrous benzene to yield FeCl₂ with 97% purity .

- Key parameters : Temperature (e.g., hot water bath at 80–100°C), reaction duration (2–3 hours), and inert atmosphere maintenance.

Q. How can researchers characterize the purity and hydration state of this compound?

- Analytical techniques :

- Thermogravimetric Analysis (TGA) : Determines hydration levels by measuring mass loss at 105–110°C (melting point of the tetrahydrate) .

- X-ray Diffraction (XRD) : Confirms crystallinity and matches patterns with reference data (e.g., JCPDS 01-077-0095).

- UV-Vis Spectroscopy : Identifies Fe²⁺ absorption bands at ~950 nm in aqueous solutions .

- Critical data :

| Property | Value | Source |

|---|---|---|

| Melting Point | 105–110°C | |

| Solubility (H₂O) | 1600 g/L (10°C), 4100 g/L (100°C) |

Advanced Research Questions

Q. How can structural ambiguities in this compound crystallography be resolved using software like SHELXL or WinGX?

- Approach :

- SHELXL refinement : Adjust anisotropic displacement parameters for Fe and Cl atoms to account for thermal motion. Validate using R-factors (e.g., R₁ < 5% for high-resolution data) .

- WinGX integration : Use ORTEP-III to visualize anisotropic ellipsoids and detect potential twinning or disorder in the crystal lattice .

Q. What statistical models are suitable for analyzing inconsistencies in FeCl₂·4H₂O’s magnetic or solubility data across studies?

- Methodology :

- Graph entropy analysis : Quantifies structural complexity using topological indices (e.g., Randić index) to correlate with paramagnetic behavior .

- Multivariate regression : Identifies experimental variables (e.g., pH, ionic strength) affecting solubility outliers in aqueous systems.

Q. How do ligand substitution reactions in FeCl₂·4H₂O influence its catalytic activity in cross-coupling reactions?

- Experimental design :

- Ligand screening : Replace H₂O with tetrahydrofuran (THF) or bipyridine to form [Fe(THF)₂Cl₂] or [Fe(bipy)₃]²⁺. Monitor catalytic efficiency in Suzuki-Miyaura couplings via GC-MS .

- Kinetic studies : Compare turnover frequencies (TOF) under varying ligand-to-metal ratios (1:1 to 3:1).

Data Contradiction Analysis

Q. Why do reported melting points for FeCl₂·4H₂O vary between 105°C and 110°C?

- Root cause : Hydration state instability during measurement. Partial dehydration at >100°C skews results.

- Resolution : Use hermetically sealed DSC pans and ramp rates ≤5°C/min to capture exact phase transitions .

Best Practices for Replication

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.